8-(苄氧基)鸟苷

描述

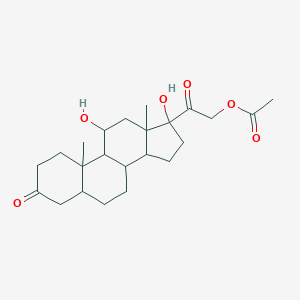

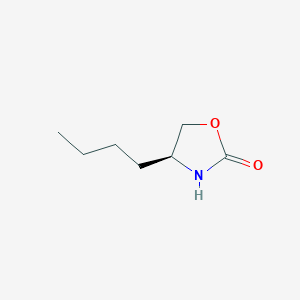

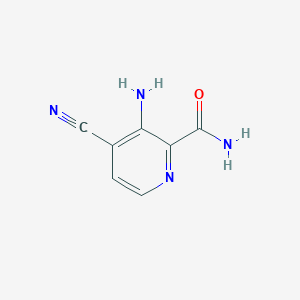

8-(Benzyloxy)guanosine is a modified nucleoside derivative where a benzyloxy group is introduced at the 8th position of the guanine base in guanosine. This modification is significant because it can alter the physicochemical and biological properties of nucleic acids. The presence of bulky substituents like the benzyloxy group at the 8th position is known to influence the conformation of the N-glycoside bond, which can have implications for the structure and function of RNA and DNA molecules .

Synthesis Analysis

The synthesis of 8-substituted guanosine derivatives, including 8-(benzyloxy)guanosine, involves chemical modifications to the guanine base. While the specific synthesis of 8-(benzyloxy)guanosine is not detailed in the provided papers, similar compounds have been synthesized and incorporated into oligonucleotides for various studies. For instance, 8-substituted guanosine derivatives have been synthesized to investigate their potential as inducers of differentiation in erythroleukemia cells . Additionally, the synthesis of a guanosine derivative with a photoswitching property, 8-styryl-2'-deoxyguanosine, has been reported, which demonstrates the feasibility of synthesizing 8-substituted guanosine analogs .

Molecular Structure Analysis

The molecular structure of 8-(benzyloxy)guanosine is characterized by the presence of a benzyloxy group attached to the 8th carbon of the guanine base. This modification can induce a syn conformation of the N-glycoside bond, which is different from the anti conformation typically found in Watson-Crick base pairing in RNA. The syn conformation can have significant effects on the nucleic acid's structure, as seen in the crystal structure analysis of a related compound, 8-(8-guanosyl)guanosine, which also adopts a syn conformation .

Chemical Reactions Analysis

The introduction of the benzyloxy group at the 8th position of guanosine can affect the chemical reactivity of the nucleoside. For example, the electron-donating nature of the methoxy and benzyloxy substituents has been shown to decrease the rate of depurination in monomers, which suggests that 8-(benzyloxy)guanosine could have enhanced stability against depurination . Additionally, the reactivity of guanosine derivatives with electrophiles has been studied, as seen in the reaction of guanosine with a carcinogenic electrophile, resulting in substitution at the 8th position .

Physical and Chemical Properties Analysis

The physical and chemical properties of 8-(benzyloxy)guanosine are influenced by the benzyloxy substituent. The modified nucleoside has been shown to decrease the thermodynamic stability of RNA duplexes when incorporated into oligoribonucleotides. This decrease in stability is attributed to the bulky substituent disrupting the natural base pairing and stacking interactions within the RNA duplex . Furthermore, the presence of 8-substituted guanosine derivatives has been observed to decrease mismatch discrimination, which could have implications for the fidelity of nucleic acid interactions .

科学研究应用

红白血病细胞的分化

已经探索了8-取代鸟苷衍生物,如8-(苄氧基)鸟苷,在诱导Friend小鼠红白血病细胞分化方面的潜力。这些化合物可以将白血病细胞转化为末期分化细胞,表明在白血病治疗中具有潜在的治疗应用(Lin, Cheng, Ishiguro, & Sartorelli, 1985)。

对RNA双链稳定性的影响

涉及将8-(苄氧基)鸟苷纳入寡核糖核苷酸的研究表明,它影响RNA双链的热力学稳定性。这种修饰导致RNA结构中不稳定和错配的减少(Baranowski, Kotkowiak, Kierzek, & Pasternak, 2015)。

核苷醣-碳水化合物杂化物的合成

8-(苄氧基)鸟苷在合成新型核苷醣-碳水化合物杂化物中发挥作用。这些化合物对于开发抗病毒、抗生素、抗肿瘤和抗真菌药物至关重要。合成过程涉及在鸟苷的8位和碳水化合物基团之间创建一种糖苷键(Stansfield, Kanamori, & Sugimura, 1999)。

光敏氧化研究

涉及8-(13)C标记的鸟苷衍生物的研究,包括8-(苄氧基)鸟苷,侧重于了解光敏氧化过程。这项研究对阐明氧化应激和DNA损伤的机制至关重要(Kang & Foote, 2002)。

DNA研究中的荧光探针

修改后的鸟苷,如8-(苄氧基)鸟苷,用作研究DNA结构中的荧光探针,特别是在G-四链体和双链DNA中。这些探针有助于理解复杂DNA结构的折叠和稳定性(Dumas & Luedtke, 2011)。

氧化DNA损伤的检测

8-(苄氧基)鸟苷衍生物被用于检测氧化DNA损伤,例如鉴定8-氧基鸟苷。这对于理解和诊断与氧化应激相关的疾病条件至关重要(Nakagawa, Ono, Tsujimoto, Li, & Sasaki, 2006)。

未来方向

属性

IUPAC Name |

2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-phenylmethoxy-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5O6/c18-16-20-13-10(14(26)21-16)19-17(27-7-8-4-2-1-3-5-8)22(13)15-12(25)11(24)9(6-23)28-15/h1-5,9,11-12,15,23-25H,6-7H2,(H3,18,20,21,26)/t9-,11-,12-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNSGUQLXDMZREX-SDBHATRESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=NC3=C(N2C4C(C(C(O4)CO)O)O)N=C(NC3=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC2=NC3=C(N2[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)N=C(NC3=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-(Benzyloxy)guanosine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-ethyl-7-methyl-3H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B123562.png)

![2-(4-hydroxycyclohexanecarbonyl)-3,6,7,11b-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4-one](/img/structure/B123578.png)

![2-(4-hydroxycyclohexanecarbonyl)-3,6,7,11b-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4-one](/img/structure/B123588.png)